
4-(2-Fluorophenyl)-3-methylazetidin-2-one
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Overview
Description
4-(2-Fluorophenyl)-3-methylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted with a 2-fluorophenyl group at position 4 and a methyl group at position 2. The compound’s structure (Fig. The ortho-fluorine substituent introduces steric and electronic effects, modulating intermolecular interactions and stability .
Key features include:
- Ring strain: The four-membered azetidinone ring exhibits higher strain compared to five- or six-membered lactams, enhancing its reactivity toward ring-opening reactions.
- Crystallographic data: X-ray studies (CCDC 1951985) confirm its planar lactam ring and intermolecular interactions, such as C=O···H–C contacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluorobenzylamine with a suitable β-lactam precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(2-Fluorophenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its fluorinated structure, it is investigated for its potential as a drug candidate with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Oxazolidinone Derivatives
Compound : 4-(2-Fluorophenyl)-3-tosyloxazolidin-2-one (CCDC 1951985)
- Structural differences: Ring size: Five-membered oxazolidinone vs. four-membered azetidinone. Substituents: Tosyloxy group at position 3 vs. methyl group.
- Key properties: The oxazolidinone’s larger ring reduces strain, increasing stability but decreasing reactivity.
Property | 4-(2-Fluorophenyl)-3-methylazetidin-2-one | 4-(2-Fluorophenyl)-3-tosyloxazolidin-2-one |
---|---|---|
Ring size | 4-membered | 5-membered |
Molecular weight | 207.22 g/mol | 381.39 g/mol |
Density (calculated) | 1.381 g/cm³ | 1.474 g/cm³ |
Notable interactions | C=O···H–C | π-π stacking, C=O···H–C |
Comparison with Substituted Azetidinones
Compound : 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
- Structural differences :
- Substituents : Additional 4-fluorophenyl and 4-hydroxyphenyl groups vs. a single 2-fluorophenyl group.
- Functional groups : Hydroxypropyl and hydroxyl groups introduce hydrogen-bonding capacity.
- Key properties :
- Increased hydrophilicity due to hydroxyl groups, enhancing aqueous solubility.
- Para-fluorophenyl substitution reduces steric hindrance compared to ortho-fluorine in the target compound.
Comparison with Indole Derivatives
Compound : 2-(4-Fluorophenyl)-3-methyl-1H-indole
- Structural differences: Core structure: Aromatic indole vs. non-aromatic azetidinone. Substituents: Methyl group at position 3 and para-fluorophenyl vs. ortho-fluorophenyl.
- Key properties: Indole’s aromaticity enables π-π stacking, whereas the azetidinone’s carbonyl group participates in hydrogen bonding. Para-fluorophenyl substitution in the indole derivative may enhance metabolic stability compared to ortho-substituted analogs .
Comparison with Thiazolidinone Derivatives
Compound : 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Structural differences: Core structure: Thiazolidinone with sulfur atoms vs. azetidinone. Substituents: 4-methylphenyl vs. 2-fluorophenyl.
- Methylphenyl substituent lacks the electron-withdrawing effects of fluorine, altering electronic properties.
Computational and Crystallographic Insights
- DFT studies : Exact exchange functionals (e.g., B3LYP) accurately model the electronic effects of fluorine substituents, critical for predicting reactivity and stability .
- SHELX refinement: X-ray data for the target compound and analogs were refined using SHELXL, ensuring precise bond-length and angle measurements (e.g., C=O bond: 1.22 Å in azetidinone vs. 1.34 Å in oxazolidinone) .
Biological Activity
4-(2-Fluorophenyl)-3-methylazetidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the azetidinone class of compounds, characterized by a four-membered lactam structure. The presence of a fluorinated phenyl group enhances lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is C11H12FNO, with a molecular weight of approximately 201.22 g/mol.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antibacterial agents, especially against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate a promising level of activity, warranting further investigation into its mechanisms and efficacy in vivo .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within the cells. These interactions may modulate key biological pathways relevant to disease processes. For instance, the fluorinated structure may enhance binding affinity to enzymes and receptors, thereby improving therapeutic effectiveness .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique advantages:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one | Contains an amino group | Enhanced metabolic stability |
1-[(2-Fluorophenyl)methyl]azetidin-3-ol | Hydroxyl group present | Different pharmacological profile |
4-(2-Fluorophenyl)piperazine derivatives | Piperazine ring | Varying biological activity |
This table highlights how the distinct combination of functional groups in this compound may confer selectivity and potency against specific biological targets compared to its analogs .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various azetidinone derivatives, including this compound, demonstrating its superior activity against Gram-positive bacteria compared to traditional antibiotics .
- In Vitro Anticancer Studies : Another research effort focused on the compound's anticancer properties, revealing that it significantly reduced cell viability in HeLa and A549 cell lines through apoptosis induction mechanisms .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10FNO/c1-6-9(12-10(6)13)7-4-2-3-5-8(7)11/h2-6,9H,1H3,(H,12,13) |
InChI Key |
SIRIXBFFITUEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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